REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[CH:15][C:16]=1OC)[C:6](C1C=CN=CC=1)=[O:7].C([Li])CCC.Br[C:25]1[CH:26]=[C:27]([O:33][CH3:34])[C:28]([O:31][CH3:32])=[CH:29][CH:30]=1.[CH3:35][O:36]C1C=C(C=C(OC)C=1)C#N>>[CH3:34][O:33][C:27]1[CH:26]=[C:25]([CH:30]=[CH:29][C:28]=1[O:31][CH3:32])[C:6]([C:5]1[CH:14]=[C:15]([O:36][CH3:35])[CH:16]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:7]
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Name
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4-(3,4-dimethoxybenzoyl)pyridine
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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COC=1C=C(C(=O)C2=CC=NC=C2)C=CC1OC
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Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=CC1)OC)OC
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C#N)C=C(C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography (silica gel, methylene chloride)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)C2=CC(=CC(=C2)OC)OC)C=CC1OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.54 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |